![molecular formula C15H15N5O2 B12635792 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one CAS No. 919121-99-6](/img/structure/B12635792.png)
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure unique et de ses applications potentielles. Ce composé présente un noyau pipéridin-2-one, qui est un cycle à six chaînons contenant de l'azote, et un groupe azidométhyle attaché à un cycle oxazole, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle oxazole : Le cycle oxazole peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un aminoalcool et un dérivé d'acide carboxylique.
Introduction du groupe azidométhyle : Le groupe azidométhyle peut être introduit par des réactions de substitution nucléophile utilisant des sources d'azoture comme l'azoture de sodium.
Formation du noyau pipéridin-2-one : Le noyau pipéridin-2-one peut être synthétisé par des réactions de cyclisation impliquant des dérivés de pipéridine et des électrophiles appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, des températures contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le chlorite de sodium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe azidométhyle peut participer à des réactions de substitution avec des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Oxydation : Chlorite de sodium dans des conditions douces.
Réduction : Hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution : Azoture de sodium pour les réactions d'azidation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des lactames correspondants, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Médecine : Investigated pour ses propriétés thérapeutiques potentielles, notamment en tant que précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe azidométhyle peut participer à des réactions de chimie clic, formant des liaisons triazoles stables. Le noyau pipéridin-2-one peut interagir avec des récepteurs biologiques ou des enzymes, influençant leur activité.
Applications De Recherche Scientifique
1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. The piperidin-2-one core may interact with biological receptors or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one : Unique en raison de la présence à la fois du groupe azidométhyle et du groupe oxazole.
Dérivés de pipéridine : Communément utilisés en pharmacie et connus pour leur activité biologique.
Dérivés d'oxazole : Connus pour leurs applications en chimie médicinale et en science des matériaux.
Unicité
Cet article détaillé fournit un aperçu complet de 1-{4-[4-(Azidométhyl)-1,3-oxazol-2-yl]phényl}pipéridin-2-one, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
919121-99-6 |
|---|---|
Formule moléculaire |
C15H15N5O2 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
1-[4-[4-(azidomethyl)-1,3-oxazol-2-yl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C15H15N5O2/c16-19-17-9-12-10-22-15(18-12)11-4-6-13(7-5-11)20-8-2-1-3-14(20)21/h4-7,10H,1-3,8-9H2 |
Clé InChI |
FKSICLZPMFTBGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C3=NC(=CO3)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


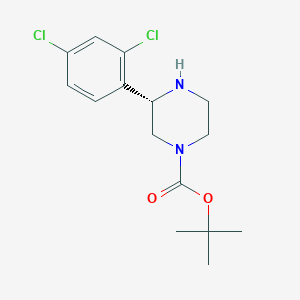
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)

![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
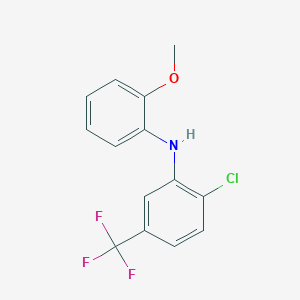
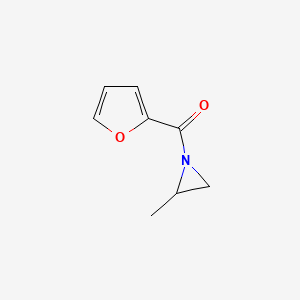
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)
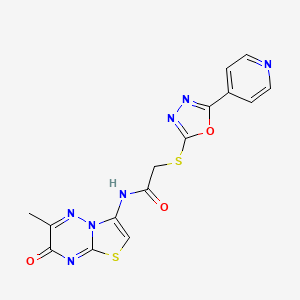

![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)
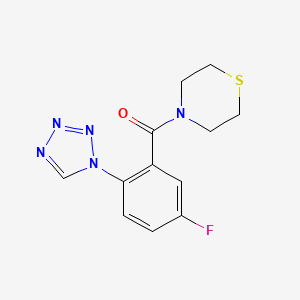
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)
